molecular formula C19H25N3O B15115383 3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one

3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one

Cat. No.: B15115383
M. Wt: 311.4 g/mol
InChI Key: GZTFYIZGBMQZQN-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one typically involves multicomponent reactions (MCRs) and metal-catalyzed synthesis. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. Solvent-free reactions with basic alumina and potassium fluoride (KF) have also been employed to synthesize similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

3-methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one

InChI

InChI=1S/C19H25N3O/c1-3-14(2)13-18(23)22-11-8-15(9-12-22)17-7-6-16-5-4-10-20-19(16)21-17/h4-7,10,14-15H,3,8-9,11-13H2,1-2H3

InChI Key

GZTFYIZGBMQZQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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